![molecular formula C23H22N2O3S B2525505 2-(4-Methylphenoxy)-N-[1-(Thiophen-2-carbonyl)-1,2,3,4-tetrahydrochinolin-6-yl]acetamid CAS No. 1005292-60-3](/img/structure/B2525505.png)
2-(4-Methylphenoxy)-N-[1-(Thiophen-2-carbonyl)-1,2,3,4-tetrahydrochinolin-6-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a potent antagonist for the P2Y14 receptor, which is implicated in inflammatory bowel disease (IBD) treatment .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various human cancer cell lines through protocols established by the National Cancer Institute (NCI). The compound exhibited significant antiproliferative effects with mean growth inhibition (GI) values indicating its potential as a chemotherapeutic agent.
Case Study: NCI Evaluation
In a study conducted under the NCI Developmental Therapeutics Program, G502-0267 was evaluated against a panel of approximately sixty cancer cell lines. The results showed promising activity with an average cell growth inhibition rate of 12.53% across the tested lines .
Antimicrobial Properties
In addition to its anticancer properties, G502-0267 has been investigated for its antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that G502-0267 may also possess significant antimicrobial properties.
Comparative Antimicrobial Activity
A comparative study indicated that compounds derived from similar frameworks exhibited notable antibacterial effects against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. While specific data on G502-0267's antimicrobial efficacy is limited, the structural similarities imply potential effectiveness in this area .
Structure-Activity Relationship (SAR)
The structure of G502-0267 plays a crucial role in its biological activity. The presence of the thiophene carbonyl moiety and the tetrahydroquinoline framework is believed to enhance its interaction with biological targets. Studies suggest that modifications in these regions could lead to improved potency and selectivity against cancer cells and pathogens .
Vorbereitungsmethoden
The synthesis of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the thiophene-2-carbonyl intermediate: This involves the reaction of thiophene with a suitable acylating agent under controlled conditions.
Synthesis of the tetrahydroquinoline core: This step involves the cyclization of appropriate precursors to form the tetrahydroquinoline structure.
Coupling of intermediates: The thiophene-2-carbonyl intermediate is then coupled with the tetrahydroquinoline core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final acylation: The final step involves the acylation of the coupled product with 4-methylphenoxyacetic acid to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiophene moieties, using reagents like alkyl halides or acyl chlorides.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its antagonistic activity at the P2Y14 receptor. By binding to this receptor, the compound inhibits the receptor’s activation, thereby modulating downstream signaling pathways. This results in the suppression of inflammatory responses, making it a potential therapeutic agent for conditions like IBD .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide include other P2Y14 receptor antagonists, such as:
4-amide-thiophene-2-carboxyl derivatives: These compounds share a similar thiophene-2-carboxyl core and exhibit potent P2Y14 receptor antagonistic activity.
5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid: This compound has a similar structure and demonstrates subnanomolar antagonistic activity at the P2Y14 receptor.
The uniqueness of 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide lies in its specific structural features that confer high selectivity and potency towards the P2Y14 receptor, along with favorable pharmacokinetic properties .
Biologische Aktivität
The compound 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiophene moiety and a tetrahydroquinoline derivative. The synthesis typically involves nucleophilic substitution reactions and can be derived from simpler thiophene-based precursors. Research has shown that thiophene derivatives can be synthesized through various methods, including reactions with different nucleophiles such as mercaptoacetic acid and other sulfur-containing compounds .
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of thiophene-based compounds against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 value for one derivative was reduced significantly when combined with sorafenib, indicating potential for use in combination therapies .
The mechanism by which these compounds exert their effects is thought to involve the modulation of apoptotic pathways and interference with cellular signaling mechanisms. The presence of the thiophene ring is crucial for enhancing the anticancer activity, likely due to its ability to interact with biological targets such as enzymes involved in cell proliferation and survival.
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of various thiophene derivatives, it was found that compounds similar to 2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide exhibited promising results against HepG2 cells. The study reported that pretreatment with these compounds sensitized the cells to existing chemotherapeutic agents .
Study 2: GRAS Status
Another related compound, 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, has been classified as Generally Regarded As Safe (GRAS), indicating its potential safety for use in various applications . This status may extend to similar compounds within this chemical class.
Data Table: Summary of Biological Activities
Compound Name | Cell Line Tested | IC50 (µM) | Observations |
---|---|---|---|
4b | HepG2 | 0.5 | Sensitized cells to sorafenib |
4a | MCF-7 | Not specified | Promising cytotoxicity observed |
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-6-9-19(10-7-16)28-15-22(26)24-18-8-11-20-17(14-18)4-2-12-25(20)23(27)21-5-3-13-29-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJTYHISPFMQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.